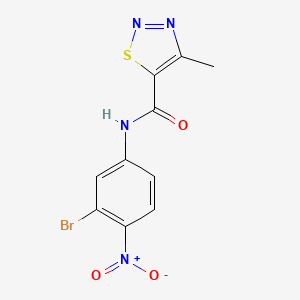
N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also has a bromo-nitrophenyl group and a carboxamide group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo-nitrophenyl group, the thiadiazole ring, and the carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is often involved in redox reactions, while the carboxamide group can participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis and Characterization
- Heterocyclic Compound Synthesis : The synthesis and characterization of heterocyclic compounds, including thiadiazole derivatives, have been a focus of research due to their potential in various applications. One study describes the synthesis of metal complexes of heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties, highlighting the compound's relevance in enzyme inhibition studies (Büyükkıdan et al., 2013).
Biological Activities
Antibacterial and Antifungal Activities : Compounds related to thiadiazoles have been synthesized and tested for their antimicrobial properties. For instance, research on 1,3,4-thiadiazole derivatives showed significant antibacterial activity against various pathogens, underscoring the importance of these compounds in developing new antimicrobial agents (Balandis et al., 2019).
Anticancer Potential : The synthesis of thiazole and thiadiazole derivatives incorporating thiazole moiety has been explored for their anticancer activities. A study demonstrated that certain derivatives exhibit potent anticancer properties, indicating the relevance of thiadiazole derivatives in cancer research (Gomha et al., 2017).
Chemical Properties and Interactions
- Quantum Chemical Analysis : The crystal structure and quantum chemical analysis of thiadiazole molecules have been conducted to understand their intermolecular interactions, which are crucial for designing compounds with desired properties. A study provided insights into the nature and strength of various interactions within a thiadiazole compound, aiding in the understanding of its chemical behavior (Sowmya et al., 2020).
Antimicrobial and Antifungal Applications
- Fungicidal and Antifungal Efficacy : The synthesis and evaluation of thiadiazole derivatives for their fungicidal activity have been explored, with certain compounds showing moderate activity against tested fungi. This highlights the potential use of thiadiazole derivatives in agriculture and pharmaceuticals to combat fungal infections (Zi-lon, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-bromo-4-nitrophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O3S/c1-5-9(19-14-13-5)10(16)12-6-2-3-8(15(17)18)7(11)4-6/h2-4H,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDHYFVBTOETCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

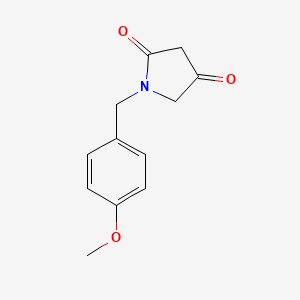
![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)
![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)

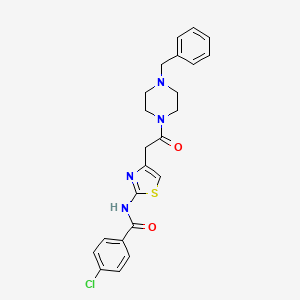
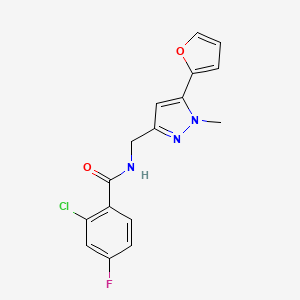
![N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B2580741.png)
![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)
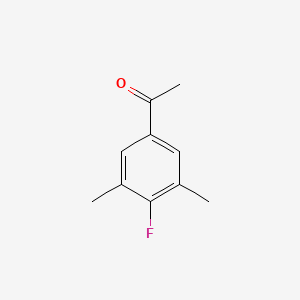
![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)

![(4-((4-chlorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580746.png)

